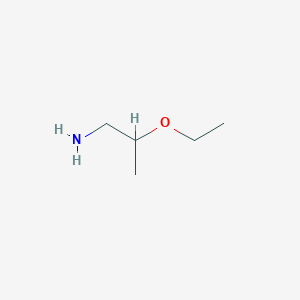

2-Ethoxypropan-1-amine

Description

Significance as a Primary Amine in Organic Synthesis

The primary amine group (-NH₂) is the key to the significance of 2-Ethoxypropan-1-amine in organic synthesis. Primary amines are fundamental reactants that can function as potent nucleophiles, allowing for the formation of new carbon-nitrogen bonds. This reactivity enables the synthesis of a wide array of other compound classes, including amides, imines, and secondary or tertiary amines, through reactions with various electrophiles.

The classification of this compound and its analogs as "building blocks" by chemical suppliers underscores their application in assembling larger, more complex molecular architectures. enaminestore.comfluorochem.co.uk The presence of the additional ethoxy group provides a point of differentiation from simpler alkylamines, influencing solubility and modifying the electronic and steric environment of the molecule. This dual functionality is a common strategy in synthetic chemistry to create intermediates with specific properties.

Structural Characteristics and Chemical Behavior Influence

The chemical structure of this compound consists of a three-carbon propane (B168953) backbone with an amino group at the first carbon (C1) and an ethoxy group (-OCH₂CH₃) at the second carbon (C2). nih.gov This arrangement makes it a chiral molecule, although it is often supplied as a racemate.

The chemical behavior of the compound is dictated by the interplay of its two functional groups. The primary amine group can act as a hydrogen bond donor and acceptor, and it confers basicity to the molecule. The ether linkage is a polar group and can also act as a hydrogen bond acceptor. This combination of functional groups influences the compound's physical properties, such as its boiling point and solubility in various solvents. The specific placement of the ethoxy group at the C2 position, adjacent to the carbon bearing the aminomethyl group, can sterically and electronically influence the reactivity of the amine.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 88183-49-7 | nih.gov |

| Molecular Formula | C₅H₁₃NO | nih.gov |

| Molecular Weight | 103.16 g/mol | nih.gov |

| InChIKey | YFBZSYRSVUOGPF-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CCOC(C)CN | nih.gov |

Overview of Current Research Trajectories and Academic Relevance

Current research involving primary amines like this compound is increasingly focused on advanced, sustainable chemical synthesis and biocatalysis. A significant area of academic and industrial interest is the use of ω-transaminase (ω-TA) enzymes for the asymmetric synthesis of chiral amines. nih.govnih.gov Chiral amines are of immense importance as they constitute the core of approximately 40% of commercially available optically active drugs. nih.gov

In these biocatalytic reactions, a primary amine serves as the "amine donor," providing the amino group that is transferred to a prochiral ketone substrate to form a high-value, optically pure amine. nih.gov this compound is a suitable substrate for this role. This enzymatic approach is considered a more sustainable alternative to traditional chemical methods due to its high selectivity, milder reaction conditions, and reduced reliance on toxic heavy-metal catalysts. nih.gov

Academic research continues to push the boundaries of this technology, with the development of novel cascade reactions such as Parallel Interconnected Kinetic Asymmetric Transformation (PIKAT). nih.gov This technique uses an immobilized ω-transaminase to concurrently perform an asymmetric transamination of a ketone and a kinetic resolution of a racemic amine, further enhancing process efficiency. nih.gov The existence of patents associated with the chemical structure of this compound also indicates ongoing interest in its application for novel technologies. nih.gov

Furthermore, research on related bifunctional amines includes their use as macrochain extenders in the synthesis of polymers like polyurethane urea (B33335), which are being investigated for applications in drug delivery and as biocompatible materials. researchgate.net This highlights a broader research trajectory where functional amines are incorporated into macromolecules to impart specific chemical and physical properties.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-7-5(2)4-6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBZSYRSVUOGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625696 | |

| Record name | 2-Ethoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88183-49-7 | |

| Record name | 2-Ethoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxypropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies

Stereochemical Aspects of Reactions

The structure of 2-Ethoxypropan-1-amine includes a chiral center at the second carbon atom (C2), the carbon to which the ethoxy group is attached. This introduces stereochemical considerations into its reactions.

When this compound acts as a nucleophile in a substitution reaction, the chiral center on the amine itself is not directly involved in the bond-breaking or bond-forming events. Therefore, its configuration is retained. libretexts.org

However, the principles of stereochemistry become critical in SN2 reactions where a nucleophile attacks a chiral carbon. If a derivative of this compound were synthesized where the amino group is converted into a good leaving group (a chemically challenging and uncommon transformation), and this chiral carbon was then attacked by a nucleophile, the reaction would proceed with an inversion of configuration at the C2 center. libretexts.org This "Walden inversion" is a hallmark of the SN2 mechanism, where the nucleophile attacks from the side opposite to the leaving group. libretexts.org

Formation of Complex Molecules and Adducts

The nucleophilic character of this compound allows it to participate in reactions that build larger, more complex molecular structures. One important example is the formation of adducts with epoxides. google.com

The amine's lone pair attacks one of the electrophilic carbon atoms of the epoxide ring. epoxyproducts.comyoutube.com This is a ring-opening reaction that proceeds via an SN2 mechanism, resulting in the formation of a β-amino alcohol. epoxyproducts.comyoutube.com This reaction is fundamental in the formation of epoxy resins, where polyamines are used as curing agents (hardeners) to cross-link epoxy monomers. google.comepoxyproducts.com The reaction of this compound with a simple epoxide like propylene (B89431) oxide would yield a stable amino alcohol adduct.

| Amine Reactant | Epoxide Reactant | Reaction Type | Product Class |

| This compound | Propylene Oxide | Nucleophilic Ring Opening | β-Amino alcohol adduct |

| This compound | Styrene Oxide | Nucleophilic Ring Opening | β-Amino alcohol adduct |

Formation of Oxazoline (B21484) Derivatives

The synthesis of oxazoline rings is a well-established transformation in organic chemistry, often proceeding through the cyclization of a 2-amino alcohol with a suitable electrophile. wikipedia.org While direct experimental data for this compound in this specific reaction is not extensively documented in the reviewed literature, its structural similarity to other 2-amino alcohols allows for a clear inference of its reactivity. The most common route to oxazolines involves the reaction of a 2-amino alcohol with an acyl chloride. wikipedia.orgmdpi.com

The reaction commences with the nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride, leading to the formation of an N-(2-hydroxypropyl)amide intermediate. Subsequent intramolecular cyclization, often promoted by a dehydrating agent or heat, results in the formation of the 2,4-disubstituted oxazoline ring. The ethoxy group at the 2-position of the propan-1-amine backbone is expected to remain intact throughout this transformation.

A variety of reagents and conditions have been developed for this cyclization. Thionyl chloride is commonly used to generate the acid chloride in situ from a carboxylic acid, followed by reaction with the amino alcohol. wikipedia.org Other methods include the use of oxalyl chloride for milder conditions and the Appel reaction. wikipedia.org The choice of synthetic route can be influenced by the desired scale of the reaction and the tolerance of other functional groups present in the reactants.

Table 1: General Methods for Oxazoline Synthesis from Amino Alcohols

| Reagent/Method | Description | Typical Conditions | Reference |

| Acyl Chlorides | Direct reaction with the 2-amino alcohol. | Anhydrous conditions, often at room temperature. | wikipedia.org |

| Carboxylic Acids with Thionyl Chloride | In situ formation of the acyl chloride. | Anhydrous conditions. | wikipedia.org |

| Appel Reaction | Utilizes triphenylphosphine (B44618) and carbon tetrachloride. | Mild conditions. | wikipedia.org |

| Aldehydes | Formation of an intermediate oxazolidine (B1195125) followed by oxidation. | Halogen-based oxidizing agent (e.g., NBS, iodine). | wikipedia.org |

Covalent Linkage in Bioconjugation Processes

The primary amine group of this compound serves as a reactive handle for covalent attachment to biomolecules, a process known as bioconjugation. thermofisher.com This is a fundamental technique for linking small molecules, such as drugs or imaging agents, to proteins, peptides, or nucleic acids. labworld.it The most prevalent targets for such modifications on proteins are the primary amines found at the N-terminus and on the side chain of lysine (B10760008) residues. thermofisher.com

A common strategy for achieving this covalent linkage involves the use of crosslinking reagents that possess an amine-reactive group. labworld.it N-Hydroxysuccinimide (NHS) esters are widely employed for this purpose due to their ability to react with primary amines to form stable amide bonds. researchgate.netrsc.org The reaction proceeds via nucleophilic attack of the amine on the activated ester, leading to the displacement of the NHS group and the formation of a robust covalent linkage.

The general process can be described in two steps:

Activation of a carboxylic acid on the molecule to be conjugated (e.g., a drug or a linker) to form an NHS ester.

Reaction of the NHS ester with the primary amine of this compound (or a biomolecule containing an accessible primary amine) to form the amide bond.

Bifunctional crosslinkers, which contain two reactive ends, can also be utilized to connect two molecules, such as a protein and a molecule functionalized with this compound. labworld.it The choice of crosslinker can be tailored based on factors like the desired spacer arm length and water solubility. labworld.it

Table 2: Common Amine-Reactive Chemistries in Bioconjugation

| Reactive Group | Resulting Bond | Key Features | Reference |

| N-Hydroxysuccinimide (NHS) esters | Amide | High reactivity and stability of the resulting bond. | researchgate.netrsc.org |

| Isothiocyanates | Thiourea (B124793) | Forms stable bonds with primary amines. | researchgate.net |

| Aldehydes | Imine (Schiff base), reducible to a stable amine bond | Reaction is reversible unless reduced. | frontiersin.org |

| Anhydrides | Amide | Reacts with amines to open the anhydride (B1165640) ring. | biosyn.com |

Homolysis of Alkoxyamines for Radical Generation

While this compound itself does not undergo homolysis, it can be converted into an alkoxyamine derivative. Alkoxyamines are a class of compounds that contain a labile C-O bond, which can cleave homolytically upon heating or photolysis to generate a carbon-centered radical and a stable nitroxide radical. acs.orgwikipedia.org This reversible C-O bond homolysis is the cornerstone of nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique. acs.orgicp.ac.ru

An alkoxyamine derived from this compound would feature the 2-ethoxypropyl group attached to the oxygen of a nitroxide. The homolysis of this C-O bond would produce a 2-ethoxypropyl radical and the corresponding nitroxide.

The rate of this homolytic cleavage is a critical parameter in NMP and is influenced by the structure of both the alkyl fragment (in this case, the 2-ethoxypropyl group) and the nitroxide. acs.organu.edu.au Steric hindrance around the C-O bond can significantly increase the rate of homolysis. wikipedia.org For instance, bulkier substituents on the nitroxide or the alkyl group can weaken the C-O bond, facilitating its cleavage at lower temperatures. wikipedia.orgrsc.org

The generated 2-ethoxypropyl radical can then initiate the polymerization of a monomer. The persistent nitroxide radical acts as a reversible capping agent, controlling the growth of the polymer chain and leading to polymers with well-defined molecular weights and low dispersity. wikipedia.org

Table 3: Factors Influencing Alkoxyamine C-O Bond Homolysis

| Factor | Effect on Homolysis Rate | Rationale | Reference |

| Steric Bulk of Nitroxide | Increases | Steric repulsion weakens the C-O bond. | wikipedia.org |

| Stability of the Carbon-Centered Radical | Increases | A more stable radical product lowers the activation energy for cleavage. | anu.edu.au |

| Temperature | Increases | Provides the thermal energy required to overcome the bond dissociation energy. | acs.orgicp.ac.ru |

| Solvent Polarity | Minor Effect | Homolysis is a non-polar process. | anu.edu.au |

Applications in Chemical Synthesis and Materials Science Research

Role as a Building Block and Intermediate in Advanced Organic Synthesis

In the field of organic chemistry, amines are recognized as indispensable building blocks due to their reactivity and ability to participate in a wide array of chemical transformations. amerigoscientific.compurkh.com As a primary amine, 2-Ethoxypropan-1-amine serves as a fundamental precursor or intermediate in the synthesis of more complex molecules. arborpharmchem.com Its primary amine functionality allows it to readily undergo reactions such as N-alkylation, acylation to form amides, and reductive amination with aldehydes and ketones. enamine.netlibretexts.org

The presence of the ethoxy group within the same molecule is significant. This feature allows for the introduction of a flexible, hydrophilic ether linkage into a target structure, which can influence properties like solubility, polarity, and conformational flexibility. Organic intermediates are transient molecules that are essential for converting reactants into final products, and they often dictate the efficiency and pathway of a reaction. arborpharmchem.com The dual functionality of this compound makes it a strategic choice for chemists aiming to construct specific molecular architectures with tailored properties for applications in pharmaceuticals, agrochemicals, and specialty polymers. amerigoscientific.com

Polymer Chemistry and Materials Engineering

The distinct chemical structure of this compound makes it a compelling candidate for use in the synthesis and modification of polymeric materials, where precise control over the final properties of the material is crucial.

Macrochain Extenders in Polyurethane Urea (B33335) (PUU) Synthesis

In the synthesis of polyurethane ureas (PUUs), diamines or other amine compounds are frequently used as chain extenders. These molecules react with isocyanate-terminated prepolymers to form urea linkages, which are critical for building the final polymer structure. mdpi.com Amine chain extenders are instrumental in creating the "hard segments" within the polymer matrix. These segments, through strong intermolecular interactions like hydrogen bonding, contribute significantly to the material's mechanical strength and thermal properties.

While direct studies detailing the use of this compound as a macrochain extender are not widely documented, its primary amine structure allows it to function effectively in this role. The reaction between its amine group and an isocyanate group (NCO) would form a urea bond, thereby extending the polymer chain. mdpi.comresearchgate.net The incorporation of its ethoxypropyl structure into the polymer backbone would directly influence the morphology and subsequent performance of the resulting PUU material.

Modulation of Mechanical Properties, Viscosity, and Elasticity in PUUs

The choice of chain extender is a key strategy for modulating the final properties of polyurethane ureas. The introduction of urea linkages via an amine chain extender typically enhances the physical properties of the material by creating strong, bidentate hydrogen bonds. mdpi.com This leads to improved phase separation between the hard and soft segments of the polymer, which is directly linked to its mechanical performance.

The use of an amine like this compound as a chain extender would be expected to increase the crosslink density and intermolecular forces within the polymer. mdpi.comresearchgate.net This generally results in an increase in tensile strength, hardness, and the elastic modulus of the PUU. mdpi.com The flexible ether linkage within the this compound molecule could also impart a degree of flexibility to the hard segments, potentially improving elasticity and impact resistance compared to more rigid chain extenders. The specific nature of the chain extender governs the balance between stiffness and flexibility in the final polymer. researchgate.net

Table 1: Expected Effects of Amine Chain Extenders on Polyurethane Urea (PUU) Properties

| Property | Expected Effect of Amine Chain Extender | Rationale |

|---|---|---|

| Tensile Strength | Increase | Formation of strong urea linkages and enhanced hydrogen bonding increases the force required to pull the material apart. mdpi.com |

| Elastic Modulus | Increase | Higher crosslink density and hard segment content lead to a stiffer, less deformable material. researchgate.net |

| Hardness | Increase | Strong intermolecular forces within the hard domains resist surface indentation. |

| Elongation at Break | Variable | May decrease due to increased stiffness, but flexible linkers can help maintain or improve elasticity. |

| Viscosity | Increase | The rapid reaction between amine and isocyanate groups builds molecular weight quickly, increasing the viscosity of the polymer melt or solution. |

| Glass Transition Temp. (Tg) | Increase | The formation of rigid hard segments restricts the mobility of polymer chains, requiring more thermal energy for the transition. |

Synthesis of High-Load Polystyrene-Polyethylene Glycol-like (PPL) Resins

Polymeric supports are a cornerstone of solid-phase synthesis, a technique widely used for producing peptides and other organic molecules. nih.gov High-load polystyrene-polyethylene glycol (PEG-PS) resins are advanced supports that merge the mechanical stability and handling characteristics of polystyrene with the favorable solvation properties of polyethylene (B3416737) glycol. nih.govumn.edu This combination helps to overcome challenges associated with synthesis on purely polystyrene-based supports, particularly for complex or hydrophobic sequences. nih.gov

The synthesis of these resins often involves grafting PEG chains onto a functionalized polystyrene backbone. umn.edu While specific documentation on the use of this compound in the synthesis of PPL resins is limited, its structure is suitable for creating custom linkers. Such a linker could be used to attach the PEG component to an aminomethylated polystyrene core, providing a defined spacing and chemical environment between the support and the synthesis site.

Design of Resins with Tunable Physicochemical Characteristics

A key goal in materials science is the ability to design materials with precisely controlled, or "tunable," properties. frontiersin.orgresearchgate.net In the context of synthesis resins, this involves adjusting characteristics like swelling capacity in various solvents, linker stability, and the hydrophilicity/hydrophobicity of the support matrix. umn.eduresearchgate.net The choice of building blocks used to construct the resin is the primary method for achieving this tunability. frontiersin.org

By incorporating a molecule like this compound into the linker or backbone structure of a resin, specific physicochemical characteristics can be imparted. The ethoxy group introduces a polar, hydrophilic element that can improve the resin's swelling and performance in a wider range of solvents, including greener alternatives. umn.edu The length and flexibility of the propyl chain can also be leveraged to control the spacing and steric environment of the reactive sites on the resin. This ability to fine-tune the resin's microenvironment is crucial for optimizing reaction kinetics and the purity of the final product in solid-phase synthesis.

Table 2: Tuning Resin Characteristics with Functional Building Blocks

| Desired Characteristic | Structural Feature of Building Block | Example of Influence |

|---|---|---|

| Increased Hydrophilicity | Presence of ether linkages, hydroxyl groups | Improved swelling in polar solvents like acetonitrile (B52724) or water. umn.edu |

| Controlled Spacing | Defined chain length of the linker | Optimizes accessibility of reactive sites for reagents. |

| Chemical Stability | Use of stable bonds (e.g., ethers, amides) | Ensures resin integrity throughout multiple synthesis steps. researchgate.net |

| Mechanical Stability | Cross-linked polymer backbone (e.g., polystyrene) | Provides robustness for physical handling and agitation during synthesis. nih.gov |

Catalysis Research

Amines are widely employed as catalysts in a multitude of organic reactions. ekb.eg They can function as Brønsted bases, Lewis bases, or nucleophilic catalysts depending on the reaction mechanism. Tertiary amines are common catalysts in polyurethane manufacturing, where they influence the balance between the gelling (urethane formation) and blowing (urea formation from water) reactions. ekb.egnih.gov

As a primary amine, this compound can act as a base catalyst. Furthermore, it can react with other reagents to form a secondary or tertiary amine in situ, which could then participate in catalytic cycles. Research into the catalytic activity of amines is ongoing, with efforts to develop new catalysts for processes such as reductive amination and other carbon-nitrogen bond-forming reactions. mdpi.com The specific structure of this compound, combining both an amine and an ether, could offer unique activity or selectivity in certain catalytic systems, making it a compound of interest for further investigation in catalysis research.

Organocatalytic Applications in C-C Bond Formation and Annulation

Primary amines are a well-established class of organocatalysts, capable of activating carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. This mode of activation is fundamental to a variety of carbon-carbon bond-forming reactions and annulation strategies. Chiral primary amines, in particular, are instrumental in asymmetric synthesis, enabling the stereoselective construction of complex molecular architectures.

In principle, this compound could participate in such catalytic cycles. The primary amine moiety could react with aldehydes or ketones to form the key enamine or iminium ion intermediates. However, the scientific literature has not yet reported the successful application of this compound as a catalyst for specific C-C bond-forming reactions or annulation processes. Detailed research findings on its catalytic efficiency, substrate scope, and stereoselectivity are therefore absent.

Lewis Acid Catalysis in Organic Reactions

The nitrogen atom of a primary amine possesses a lone pair of electrons, allowing it to act as a Lewis base. In the context of catalysis, primary amines can be used as ligands for metal-based Lewis acids. The resulting metal-amine complexes can function as bifunctional catalysts, where the metal center activates an electrophile and the amine moiety can interact with a nucleophile or participate in the reaction in other ways. This cooperative catalysis can lead to enhanced reactivity and selectivity in various organic transformations.

While this is a known catalytic strategy, there are no specific studies in the available literature that describe the use of this compound as a ligand in Lewis acid catalysis for any particular organic reaction. Research detailing the synthesis, characterization, and catalytic activity of this compound-metal complexes is not currently published.

Functional Materials Development

The development of functional materials often relies on the incorporation of specific molecular building blocks to impart desired properties. Amines are frequently used in the synthesis of polymers, dyes, and other functional materials due to their reactivity and ability to participate in hydrogen bonding.

Design of Sensors and Electronic Materials

The amine functional group can be a key component in the design of chemical sensors. The basicity of the nitrogen atom allows for interactions with acidic analytes, which can be transduced into a detectable signal, such as a change in color (colorimetric sensor) or electrical conductivity (chemiresistive sensor).

While the design of amine-based sensors is an active area of research, there is no published work detailing the specific incorporation of this compound into a sensor device. Consequently, data on its sensitivity, selectivity, and response mechanism as a sensing material are not available.

Applications in Organic Electronics and Photovoltaics

In the field of organic electronics, amine-containing compounds can be used as charge-transporting materials, interlayers in organic light-emitting diodes (OLEDs), or as components in the active layer of organic photovoltaic (OPV) cells. The electron-donating nature of the amine group can influence the electronic properties of the material.

A search of the relevant literature does not yield any reports on the synthesis or characterization of materials derived from this compound for applications in organic electronics or photovoltaics. As such, there are no research findings on its performance in these devices.

Applications in Biological and Pharmaceutical Research

Potential in Drug Discovery and Development

The unique structural features of 2-Ethoxypropan-1-amine make it a valuable precursor and scaffold in the design and synthesis of new pharmaceutical molecules.

Active Pharmaceutical Ingredients (APIs) are the core components of medications responsible for producing the desired therapeutic effect. nih.gov The synthesis of these ingredients is a critical aspect of pharmaceutical production, often involving complex, multi-step chemical reactions. nih.govarborpharmchem.com Primary amines, such as this compound, are fundamental building blocks in the synthesis of a wide array of organic compounds, including many APIs. They provide a reactive nitrogen-containing functional group that is essential for constructing the molecular architecture of many drugs. drugdiscoverytrends.com

The synthesis of APIs can be achieved through various advanced methods, including flow chemistry for continuous production and multicomponent reactions that allow for the efficient creation of complex molecules in a single step. arborpharmchem.comnih.gov In this context, this compound can be utilized as a key starting material or intermediate, incorporated into the final molecular structure to influence its pharmacological properties.

The incorporation of the this compound moiety into larger molecules can yield novel therapeutic candidates. The nitrogen atom in the amine group is crucial for interactions with biological targets like proteins and enzymes, often forming hydrogen bonds or ionic interactions that are vital for molecular recognition and biological activity. drugdiscoverytrends.com

For instance, the amine group is a key feature in the synthesis of quinoline (B57606) derivatives, a class of compounds known for a wide range of biological activities. nih.govbiointerfaceresearch.com By reacting this compound with other chemical precursors, it is possible to generate complex heterocyclic structures that can function as enzyme inhibitors or receptor ligands. The specific arrangement of atoms in the this compound fragment—including its stereochemistry and the presence of the flexible ethoxy group—can be strategically used to optimize the binding affinity and selectivity of a drug candidate for its target.

Many modern pharmaceuticals are chiral molecules, meaning they exist in two non-superimposable mirror-image forms called enantiomers. Often, only one of these enantiomers exhibits the desired therapeutic activity, while the other may be inactive or cause unwanted side effects. Consequently, the synthesis of enantiomerically pure compounds is of high importance in the pharmaceutical industry. nih.govdiva-portal.org

Transaminases (TAs) are enzymes that serve as biocatalysts for the synthesis of chiral amines from prochiral ketones with excellent enantioselectivity. nih.govmdpi.comresearchgate.net This biocatalytic approach is an environmentally friendly and economically attractive alternative to traditional chemical methods. nih.govdiva-portal.org The process involves the transfer of an amino group from a donor molecule to a ketone, creating a chiral amine. mdpi.com By selecting an appropriate transaminase, researchers can produce either the (R)- or (S)-enantiomer of a target amine with high purity (>95% enantiomeric excess). nih.gov This method can be applied to produce enantiopure drug-like compounds, and the principles are applicable for the synthesis of chiral amines derived from or related to this compound.

Antimicrobial Activity and Structure-Activity Relationship (SAR) Studies

Derivatives of this compound have been investigated for their potential as antimicrobial agents. Structure-Activity Relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, are crucial in this field to design more potent drugs. researchgate.netnih.gov

There is an urgent need for new broad-spectrum antibacterial agents to combat the rise of drug-resistant bacteria. nih.gov Quinoline and its derivatives are a well-established class of heterocyclic compounds with significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com

In one study, a series of novel quinoline derivatives were synthesized via the Mannich reaction. nih.gov The process involved reacting a primary amine, such as 3-ethoxypropan-1-amine (an isomer of this compound), with 5-chloro-quinoline-8-ol and paraformaldehyde to produce di-quinoline derivatives. nih.gov Several of the synthesized compounds were evaluated for their antibacterial activities, with some exhibiting potent effects against a range of bacterial strains. nih.gov For example, one of the hybrid compounds demonstrated significant activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.125–8 μg/mL against tested strains. nih.gov Such research indicates that incorporating alkoxy-amine structures into a quinoline core can lead to the development of effective broad-spectrum antibacterial candidates. nih.gov

| Bacterial Strain | Type | MIC (μg/mL) |

|---|---|---|

| S. aureus ATCC 29213 | Gram-positive | 0.5 |

| S. epidermidis ATCC 12228 | Gram-positive | 0.25 |

| E. faecalis ATCC 29212 | Gram-positive | 0.125 |

| E. coli ATCC 25922 | Gram-negative | 2 |

| P. aeruginosa ATCC 27853 | Gram-negative | 8 |

This table is based on data for a leading compound from the study and serves as an example of the potency of quinoline derivatives. nih.gov

A significant challenge in modern medicine is the prevalence of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Researchers are actively exploring new chemical entities to combat these pathogens. Synthetic 1,3-bis(aryloxy)propan-2-amines, which share a structural relationship with this compound, have demonstrated activity against Gram-positive bacteria, including MRSA strains. nih.gov

In one study, various quinoline-2-one derivatives were synthesized and tested against a panel of multidrug-resistant Gram-positive bacteria. nih.gov Several compounds showed promising antibacterial activity, with one derivative in particular exhibiting potent action against MRSA, with a MIC concentration of 0.75 μg/mL. nih.gov This compound also demonstrated significant antibiofilm activity against an MRSA strain. nih.gov These findings highlight that modifications to core structures that could be derived from precursors like this compound can lead to compounds with enhanced potency against clinically important resistant bacteria. nih.govnih.gov

| Bacterial Strain | Resistance Profile | MIC (μg/mL) |

|---|---|---|

| S. aureus | Methicillin-resistant (MRSA) | 0.75 |

| S. epidermidis | Methicillin-resistant (MRSE) | 2.50 |

| E. faecalis | Vancomycin-resistant (VRE) | 0.75 |

Data adapted from a study on quinoline-2-one derivatives, illustrating the potential for such compounds to combat resistant pathogens. nih.gov

Bioconjugation Processes for Biomolecule Linkage

Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule, to create novel constructs with combined functionalities. This technique is fundamental in drug development, diagnostics, and protein-based therapeutics. The primary amine (-NH2) group is one of the most commonly targeted functional groups for these reactions due to its nucleophilic nature and accessibility on the surface of proteins and other biomolecules.

This compound, possessing a primary amine group, is chemically suited for participation in a variety of bioconjugation reactions. Common methods for targeting primary amines include:

Amide Bond Formation: Reaction with carboxyl groups (-COOH) in the presence of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form stable amide bonds.

NHS Ester Chemistry: N-hydroxysuccinimide esters are highly reactive towards primary amines, forming stable amide linkages and releasing N-hydroxysuccinimide as a byproduct.

Isothiocyanate Chemistry: Isothiocyanates react with primary amines to form stable thiourea (B124793) linkages.

While the primary amine of this compound makes it a theoretical candidate for such processes, specific documented examples of its use in bioconjugation for biomolecule linkage are not prevalent in current research literature. Its utility would lie in applications where a small, ethoxy-containing moiety is desired to be conjugated to a protein, peptide, or other biological molecule.

Advanced Drug Delivery Systems

The development of advanced drug delivery systems (DDS) is crucial for enhancing therapeutic efficacy by improving drug solubility, bioavailability, and targeting to specific sites within the body, thereby minimizing off-target effects.

Polyurethane Urea (B33335) Systems for Controlled Drug Release

Polyurethane ureas (PUUs) are a class of polymers investigated for their potential in creating matrices for the controlled and sustained release of therapeutic agents. The properties of these polymers can be tuned by selecting different diisocyanates, polyols, and chain extenders. Amine-containing compounds are often used as chain extenders in the synthesis of these materials. While research has been conducted on various amines for this purpose, a specific application or study involving this compound in the synthesis of polyurethane urea systems for drug release has not been identified in the available scientific literature.

Mitochondria-Targeted Vectors (e.g., Hydroxypropylphosphonium Salts)

Mitochondria are critical organelles, and their dysfunction is linked to numerous diseases. Consequently, developing vectors that can specifically deliver therapeutic agents to mitochondria is a significant area of research. This is often achieved by conjugating drugs to lipophilic cations, such as triphenylphosphonium (TPP) salts, which accumulate in the mitochondria due to the organelle's negative membrane potential. There is no information in the reviewed literature to indicate that this compound is used in the development or synthesis of mitochondria-targeted vectors like hydroxypropylphosphonium salts.

Nanotechnology-Based Approaches for Improved Bioavailability and Cellular Uptake

Nanotechnology offers powerful tools for drug delivery, utilizing nanoparticles to encapsulate and transport drugs to their targets. Lipid nanoparticles (LNPs) have emerged as a leading platform, particularly for the delivery of nucleic acids like messenger RNA (mRNA) and components of gene-editing systems such as CRISPR-Cas.

Recent advancements have identified this compound as a crucial building block in the synthesis of novel ionizable lipids, which are key components of these LNPs. google.comnih.govnih.govresearchgate.net These lipids are typically synthesized by reacting a core amine, such as this compound, with other chemical moieties to create a molecule with a protonatable headgroup and lipid tails. nih.govresearchgate.net This structure allows the LNPs to be positively charged at a low pH, facilitating the encapsulation of negatively charged nucleic acids, and to become neutral at physiological pH, which enhances stability and reduces toxicity in circulation.

Research has demonstrated the successful application of LNPs formulated with lipids derived from this compound in sophisticated therapeutic strategies:

Placental mRNA Delivery: In a murine model of pre-eclampsia, LNPs containing a specific ionizable lipid synthesized from this compound were used to deliver vascular endothelial growth factor (VEGF) mRNA to the placenta. A single administration of this LNP therapeutic resolved maternal hypertension, showcasing a potent, targeted delivery to a previously hard-to-reach organ. nih.gov

In Utero Gene Editing: Targeted LNPs have been developed to deliver gene-editing cargo to hematopoietic stem cells (HSCs) in utero. In a mouse model, LNPs incorporating lipids derived from this compound and targeted to the CD45 receptor on HSCs successfully mediated in vivo gene editing, opening possibilities for treating monogenic blood diseases before birth. nih.govresearchgate.net

| Application Area | Therapeutic Cargo | Delivery Target | Key Finding | Reference |

|---|---|---|---|---|

| Pre-eclampsia Treatment | VEGF mRNA | Placenta | A single LNP dose resolved maternal hypertension in a murine model. | nih.gov |

| In Utero Gene Therapy | Cre mRNA (for gene editing) | Fetal Hematopoietic Stem Cells (HSCs) | Targeted LNPs achieved 30% transfection of fetal HSCs, enabling in vivo gene modulation. | nih.govresearchgate.net |

| Targeted Drug Delivery | Nucleic Acids (e.g., mRNA, CRISPR components) | Bone Cells / Bone Marrow | Patent describes bisphosphonate lipids for LNPs designed for targeted delivery to the bone microenvironment. | google.com |

Theranostics Concept in Cancer Research

Theranostics represents a paradigm in medicine that combines diagnostics and therapeutics, aiming to provide personalized treatment by identifying specific targets and then delivering a tailored therapy. This "see what you treat and treat what you see" approach is particularly promising in oncology.

Smart Alkoxyamines as Pro-Drugs for Targeted Cancer Cell Death

A novel theranostic strategy involves the use of "smart alkoxyamines" as pro-drugs. rsc.org An alkoxyamine is a molecule with a general structure of R¹R²NOR³, characterized by a labile carbon-oxygen-nitrogen (C-ON) bond. rsc.org In this concept, the alkoxyamine is designed to be stable under normal physiological conditions but can be selectively activated within the tumor microenvironment, for instance, by specific enzymes like proteases. rsc.org

Upon activation, the C-ON bond undergoes homolysis, breaking apart to generate two radicals: a stable nitroxide and a highly reactive and cytotoxic alkyl radical. rsc.org The short-lived alkyl radical induces cell death in the immediate vicinity, providing a targeted therapeutic effect. Simultaneously, the stable nitroxide radical can be detected by imaging techniques like Overhauser-enhanced magnetic resonance imaging (OMRI), allowing for the visualization of where the drug has been activated. rsc.org This fulfills the theranostic goal of concurrent therapy and diagnosis.

It is critical to distinguish that this compound is a primary amine (R-NH₂), not an alkoxyamine (R¹R²NOR³). The available scientific literature does not indicate that this compound is used as a precursor or building block in the synthesis of these smart alkoxyamine pro-drugs. The synthesis of such compounds typically involves different chemical pathways. cmu.edursc.org

Research Findings on this compound in Therapeutic Alkyl Radical Generation Not Available in Publicly Accessible Scientific Literature

A comprehensive review of scientific databases and chemical literature has found no specific research detailing the use of this compound for the generation of alkyl radicals for therapeutic effects.

General chemical databases provide basic information about this compound, including its structure and physical properties. Broader searches on the chemistry of amines indicate that they can be precursors to α-aminoalkyl radicals through processes like single-electron oxidation, often facilitated by photoredox catalysis. These radicals are recognized as valuable reactive intermediates in various synthetic chemical transformations.

Furthermore, the field of medicinal chemistry widely utilizes alkylamines as crucial components in the synthesis of a vast array of pharmaceutical compounds. Their properties are fundamental to the development of drugs for conditions ranging from allergies to chronic diseases.

However, the specific intersection of these fields—namely, the deliberate generation of alkyl radicals from the specific compound this compound for a defined therapeutic outcome—is not documented in the reviewed literature. Consequently, no detailed research findings or data tables on this precise topic can be provided.

Mechanistic and Molecular Interaction Studies

Molecular Interactions in Solvated Systems

The behavior of 2-ethoxypropan-1-amine in solutions is governed by the interplay of its functional groups—the primary amine, the ether linkage, and the hydrocarbon backbone—with solvent molecules. These interactions dictate its solubility, aggregation patterns, and thermodynamic properties.

This compound is an amphiphilic molecule capable of acting as both a hydrogen bond donor and acceptor. The primary amine group (-NH₂) contains two hydrogen atoms that can be donated, and a lone pair of electrons on the nitrogen atom that can accept a hydrogen bond. nih.gov Additionally, the oxygen atom in the ether linkage possesses two lone pairs and acts as a hydrogen bond acceptor. sigmaaldrich.com

In aqueous solutions, these characteristics lead to extensive hydrogen bonding with water molecules. The amine group can donate hydrogen bonds to the oxygen of water and accept hydrogen bonds from the hydrogens of water. Similarly, the ether oxygen can accept hydrogen bonds from water. This capacity for hydrogen bonding is a primary reason for the miscibility of small amines and ethers in water. researchgate.net The strength of hydrogen bonds involving amines is generally considered weaker than those involving alcohols because nitrogen is less electronegative than oxygen, resulting in a less polarized N-H bond compared to an O-H bond. researchgate.netkeyorganics.net

In non-aqueous protic solvents, such as alcohols, this compound can engage in similar hydrogen bonding interactions. In aprotic solvents, it can still act as a hydrogen bond donor to acceptor sites on the solvent molecules (e.g., the oxygen of acetone). Intermolecularly, primary amines can form hydrogen bonds with each other, which contributes to their higher boiling points compared to alkanes of similar molecular weight. researchgate.netnih.gov

The study of thermodynamic properties of binary mixtures containing alkoxyamines provides insight into the nature and strength of intermolecular interactions. While specific data for this compound is limited, studies on its structural isomer, 3-ethoxypropan-1-amine (EPA), in water offer valuable parallels. Calorimetric measurements on the EPA-water system at 298.15 K have been used to determine the excess partial molar enthalpies (HEᵢ), a measure of the enthalpy change when a component is added to a mixture.

These studies reveal that the interactions in the water-rich region are complex. The enthalpic response upon adding infinitesimal amounts of the alkoxyamine to water reflects the combined effects of solute-solute and solute-solvent interactions. The derivatives of these partial molar properties with respect to composition are particularly useful for scrutinizing molecular interactions and the effects of hydrolysis. nih.govrsc.org The data helps to complement interpretations from volumetric studies and identify changes in molecular aggregation. rsc.org

Table 1: Thermodynamic Interaction Data for Ethoxypropan-1-amine/Water System (Illustrative) Note: This table is based on qualitative findings for the structural isomer 3-ethoxypropan-1-amine and is intended to be illustrative of the concepts.

| Property | Observation in Water-Rich Region | Interpretation |

| Excess Partial Molar Enthalpy (HE₂) | Varies significantly with composition | Indicates strong and changing intermolecular interactions. |

| Derivative (∂HE₂/∂x₂) | Exhibits distinct transitions | Suggests changes in aggregation patterns from simple hydration to the formation of more complex structures. nih.gov |

| Hydrolysis Effect | Remarkable impact on enthalpic values | The basicity of the amine group leads to hydrolysis, which contributes significantly to the overall measured enthalpy changes. nih.govrsc.org |

As an amphiphilic molecule, this compound possesses both a hydrophobic part (the propyl and ethyl groups) and a hydrophilic part (the amine and ether groups). This dual nature profoundly influences its behavior in aqueous solutions. At low concentrations, the molecules are individually hydrated. However, as the concentration increases, hydrophobic interactions become more significant. To minimize the unfavorable contact between the hydrocarbon portions and water, the molecules begin to self-associate.

Biological System Interactions and Mechanisms of Action

The chemical properties of this compound, particularly its basicity and hydrogen bonding capacity, are central to its interactions within biological systems. While specific targets for this compound are not well-documented, the broader class of alkoxyamines has been investigated for therapeutic applications, providing a likely mechanism of action.

Alkoxyamines are recognized as molecules that can undergo homolytic cleavage of the C-ON bond to generate a reactive alkyl radical and a stable nitroxide. nih.gov This feature has led to their investigation as pro-drugs for cancer therapy. rsc.org The therapeutic strategy proposes that these molecules can be selectively activated in a target environment, such as a tumor, to release cytotoxic alkyl radicals. rsc.org

While the precise molecular targets of the resulting alkyl radicals have not been definitively identified, evidence suggests that mitochondria are affected early in the process. nih.gov Assays have indicated that the alkyl radicals released from alkoxyamines likely affect oxidative phosphorylation, potentially by targeting the mitochondrial respiratory chain and disrupting the membranes of these organelles through the generation of reactive oxygen species (ROS). nih.gov This disruption of cellular energy production and induction of oxidative stress can trigger cell death processes. rsc.org The low molecular weight and tunable physicochemical properties of alkoxyamines allow for their design to cross biological membranes to reach such intracellular targets. nih.gov

The biological function of this compound is heavily influenced by its fundamental chemical properties.

Basicity : The primary amine group is basic and will be protonated at physiological pH (pKa of primary amines is typically around 10-11), acquiring a positive charge. This charge is critical for its interactions with negatively charged biological macromolecules, such as phospholipids (B1166683) in cell membranes or acidic residues in proteins. This electrostatic interaction can influence the compound's distribution, membrane permeability, and binding to potential targets.

Hydrogen Bonding : The ability to both donate and accept hydrogen bonds is crucial for molecular recognition and binding to biological targets like enzymes or receptors. nih.gov The N-H and ether functionalities can form directed hydrogen bonds with complementary groups (e.g., carbonyls, hydroxyls, or amine functionalities) on a biomolecule, contributing to the specificity and stability of the interaction. This bonding capability is essential for orienting the molecule within a binding site before a potential chemical reaction, such as the radical generation characteristic of alkoxyamines, can occur.

Reaction Mechanism Elucidation

Nucleophilic Substitution Mechanisms (e.g., SN1 vs. SN2)

The primary amine group in this compound makes it a potent nucleophile, capable of participating in nucleophilic substitution reactions. These reactions are fundamental in organic chemistry and can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The preferred pathway is dictated by several factors, including the structure of the electrophile (alkyl halide), the nature of the nucleophile, the leaving group, and the solvent.

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This concerted mechanism results in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile (second-order kinetics). Due to the backside attack of the nucleophile, SN2 reactions are sensitive to steric hindrance at the electrophilic carbon. Consequently, they are favored for methyl and primary alkyl halides and are progressively slower for secondary halides. Tertiary alkyl halides are generally unreactive via the SN2 pathway due to significant steric hindrance. Given that this compound is a primary amine and a relatively unhindered nucleophile, it would be expected to react readily via an SN2 mechanism with appropriate electrophiles like primary alkyl halides.

The SN1 reaction , in contrast, is a two-step process. The first and rate-determining step is the unimolecular ionization of the electrophile to form a carbocation intermediate. The second step involves the rapid attack of the nucleophile on the planar carbocation. Because the nucleophile can attack the carbocation from either face, SN1 reactions typically lead to a racemic mixture of products if the reaction occurs at a chiral center. The rate of an SN1 reaction is dependent only on the concentration of the electrophile (first-order kinetics). This mechanism is favored for tertiary alkyl halides because they can form relatively stable tertiary carbocations. Polar protic solvents also favor the SN1 pathway as they can solvate both the carbocation intermediate and the leaving group.

The following table provides a comparative overview of the key features of SN1 and SN2 reactions, which are relevant to the reactivity of this compound as a nucleophile.

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Electrophile] (First-order) | Rate = k[Electrophile][Nucleophile] (Second-order) |

| Mechanism | Two steps, involves a carbocation intermediate. | One step, concerted reaction. |

| Stereochemistry | Racemization at a chiral center. | Inversion of configuration at a chiral center. |

| Substrate Reactivity | 3° > 2° > 1° > Methyl | Methyl > 1° > 2° > 3° (unreactive) |

| Nucleophile | Favored by weak nucleophiles. | Favored by strong nucleophiles. |

Reversible Bond Homolysis in Alkoxyamines

Alkoxyamines are characterized by a relatively weak C-O bond, which can undergo reversible homolytic cleavage upon heating or photochemical stimulation. This process generates a carbon-centered radical and a stable nitroxide radical. The facility of this C-O bond homolysis is a key feature that underpins the utility of alkoxyamines in controlled radical polymerization (nitroxide-mediated polymerization, NMP) and other areas of synthetic chemistry. While this compound itself is not an alkoxyamine, its derivatives where the amine is converted to a nitroxide would exhibit this characteristic reactivity.

The rate of the C-O bond homolysis is highly dependent on the structure of the alkoxyamine, particularly the nature of the alkyl group (the carbon-centered radical precursor) and the nitroxide moiety. The stability of the formed carbon-centered radical is a major factor influencing the bond dissociation energy (BDE) of the C-O bond. More substituted and resonance-stabilized radicals are formed more readily, leading to a lower activation energy for homolysis.

Several factors can influence the rate of reversible bond homolysis:

Steric Effects: Increased steric bulk around the C-O bond can weaken it and accelerate the rate of homolysis.

Polar Effects: The presence of electron-withdrawing or electron-donating groups on the alkyl fragment can influence the stability of the transition state for bond cleavage.

Stabilization of the Formed Radicals: The inherent stability of both the departing carbon-centered radical and the persistent nitroxide radical will dictate the equilibrium of the homolysis reaction.

The activation energy (Ea) for the C-O bond homolysis of various alkoxyamines has been experimentally determined. For many TEMPO-based alkoxyamines, these values typically fall in the range of 100-140 kJ/mol. For instance, the activation energy for the homolysis of a pyridine-based alkoxyamine has been reported to be around 124.0 kJ/mol. It has been shown that complexation with a Lewis acid can significantly increase the rate of C-O bond homolysis.

The following table presents representative activation energies for the C-O bond homolysis of some alkoxyamines, illustrating the influence of structure on the lability of this bond.

| Alkoxyamine Structure (Representative) | Activation Energy (Ea) for C-O Homolysis (kJ/mol) | Reference |

|---|---|---|

| Pyridine-based alkoxyamine | ~124.0 | |

| TEMPO-based alkoxyamine with tertiary alkyl group | < 120 | |

| TEMPO-styryl derivative | ~137.0 (estimated) |

Note: The data presented are for structurally related alkoxyamines and serve to illustrate the general principles of reversible bond homolysis. Specific data for a nitroxide derivative of this compound is not available.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 2-ethoxypropan-1-amine, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment can be made.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The hydrogens on the primary amine group typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding. libretexts.org Protons on carbons adjacent to the nitrogen and oxygen atoms are deshielded and thus shifted downfield. libretexts.org

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ (on propane (B168953) chain) | ~1.1 | Doublet |

| -NH₂ | Variable (e.g., 1.5-3.0) | Broad Singlet |

| -CH₂- (amine) | ~2.7 | Multiplet |

| -CH- | ~3.3 | Multiplet |

| -O-CH₂- | ~3.4 | Quartet |

Note: This is a predicted spectrum. Actual chemical shifts and multiplicities may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. Carbons bonded to the electronegative oxygen and nitrogen atoms will be shifted to lower fields (higher ppm values). libretexts.org

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C H₃ (on propane chain) | ~18 |

| -C H₂- (amine) | ~45 |

| -O-C H₂-C H₃ | ~15 |

| -O-C H₂- | ~65 |

Note: This is a predicted spectrum. Actual chemical shifts may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional groups are the primary amine (-NH₂) and the ether (C-O-C) linkage.

The IR spectrum of a primary amine is characterized by two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org A broad absorption due to N-H wagging is also typically observed around 650-900 cm⁻¹. libretexts.org The C-N stretching of aliphatic amines appears in the 1000-1250 cm⁻¹ region. libretexts.org The ether linkage will show a characteristic C-O stretching band, which is typically strong, in the region of 1000-1300 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend (scissoring) | 1550 - 1650 |

| Primary Amine | N-H Wag | 650 - 900 (broad) |

| Alkyl C-H | C-H Stretch | 2850 - 2960 |

| Ether | C-O Stretch | 1000 - 1300 (strong) |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (103.16 g/mol ). nih.gov As a compound containing a single nitrogen atom, it follows the nitrogen rule, and its molecular ion will have an odd mass-to-charge ratio. libretexts.orglibretexts.org

The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This results in the formation of a stable, resonance-stabilized cation. For this compound, alpha-cleavage would lead to the loss of an ethyl radical or a propyl group containing the ether linkage. Ethers also undergo characteristic fragmentation, often involving cleavage of the C-C bond adjacent to the oxygen. miamioh.edu

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 103 | [CH₃CH(OCH₂CH₃)CH₂NH₂]⁺ | Molecular Ion |

| 88 | [CH(OCH₂CH₃)CH₂NH₂]⁺ | Loss of CH₃ radical |

| 72 | [CH(OCH₂CH₃)]⁺ | Alpha-cleavage with loss of CH₂NH₂ |

| 58 | [CH₃CH(OCH₂CH₃)]⁺ | Loss of NH₂ radical |

| 44 | [CH₂=NH₂]⁺ | Alpha-cleavage |

Note: The relative intensities of these fragments would depend on the ionization energy.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. A common approach for analyzing primary amines is reversed-phase HPLC. teledyneisco.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. teledyneisco.com

Since this compound lacks a strong chromophore, direct UV detection can be challenging. chromforum.org To enhance sensitivity, pre-column or post-column derivatization with a UV-active or fluorescent tag is often employed. sigmaaldrich.com Alternatively, detection at low UV wavelengths (around 195-210 nm) may be possible, but requires high-purity solvents. chromforum.org

Illustrative HPLC Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV or Fluorescence (depending on derivatizing agent) |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is highly suitable for the analysis of aliphatic amines. researchgate.netchromforum.org For LC-MS analysis of amines, the mobile phase composition is critical as it must be compatible with both the chromatographic separation and the ionization process in the mass spectrometer. waters.com

Typically, electrospray ionization (ESI) in positive ion mode is used for the analysis of amines, as the amino group is readily protonated to form a [M+H]⁺ ion. waters.com The selection of mobile phase additives, such as formic acid or ammonium (B1175870) formate, can aid in protonation and improve signal intensity. chromforum.org

Illustrative LC-MS Method Parameters for this compound

| Parameter | Condition |

|---|---|

| LC System | UPLC or HPLC |

| Column | C18 or mixed-mode |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation |

| MS System | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Selected Ion Monitoring (SIM) of [M+H]⁺ (m/z 104.1) |

Physico-Chemical Characterization Techniques for Solution Behavior

The behavior of this compound in solution, particularly in aqueous systems, is critical for its potential applications. Understanding its thermodynamic and transport properties provides insights into solute-solvent and solute-solute interactions.

Calorimetry (e.g., Semiadiabatic Isoperibol Solution Calorimetry)

Semiadiabatic isoperibol solution calorimetry is a powerful technique used to measure the enthalpy changes that occur when a solute is dissolved in a solvent. This method can provide direct measurements of excess partial molar enthalpies, which are crucial for understanding the energetic interactions between molecules in a solution.

Despite the utility of this technique, a thorough search of scientific literature reveals no specific studies that have employed semiadiabatic isoperibol solution calorimetry to determine the enthalpic properties of this compound in any solvent.

Volumetric Studies (e.g., Densities, Partial Molar Volumes, Excess Molar Volumes)

Volumetric studies are fundamental to characterizing the behavior of liquid mixtures. By measuring the densities of solutions across a range of concentrations and temperatures, it is possible to calculate derived properties such as partial molar volumes and excess molar volumes. These parameters offer valuable information on molecular packing, structural effects, and intermolecular interactions.

However, there is no publicly available research that reports on the experimental densities, partial molar volumes, or excess molar volumes for binary mixtures containing this compound.

Viscosity Measurements of Amine Solutions

Viscosity is a measure of a fluid's resistance to flow and is a key transport property for characterizing solutions. Viscosity measurements of amine solutions at various concentrations and temperatures can elucidate the nature of intermolecular forces and the hydrodynamic behavior of the solute molecules.

Specific experimental data on the viscosity of solutions of this compound are not available in the current scientific literature.

Solvatochromic Parameter Determinations (e.g., Reichardt's ETN30, Kamlet-Taft Parameters)

Solvatochromic parameters provide a measure of the polarity of a solvent or a solvent mixture based on the shift in the UV-visible absorption spectrum of specific dye probes. Reichardt's ET(30) parameter and Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability) are widely used to quantify the different aspects of solute-solvent interactions.

No studies determining the Reichardt's ET(30) or Kamlet-Taft solvatochromic parameters for this compound have been reported in the scientific literature.

Biological Assay Methodologies

To assess the potential of this compound as a bioactive agent, specific biological assays are required. These assays can determine its efficacy against various microorganisms.

Minimum Inhibitory Concentration (MIC) Assays for Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) assay is a standard method in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is a critical first step in evaluating the potential of a compound as an antimicrobial agent.

A comprehensive review of the scientific literature indicates that no studies have been published reporting the Minimum Inhibitory Concentration (MIC) values of this compound against any bacterial or fungal strains.

Flow Cytometry for Apoptosis Induction Studies

Flow cytometry is a powerful and widely utilized technique for the detailed analysis and quantification of apoptosis, or programmed cell death, at the single-cell level. This methodology allows for the rapid assessment of various cellular characteristics, making it an invaluable tool in understanding the mechanisms of action of novel chemical compounds. In the context of evaluating the pro-apoptotic potential of this compound, flow cytometry provides a quantitative measure of the progression of cells through the different stages of apoptosis.

The multiparametric nature of flow cytometry enables the simultaneous analysis of multiple apoptotic markers. A common and effective approach involves the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI). This combination allows for the differentiation of viable cells from those in early and late stages of apoptosis, as well as necrotic cells.

In a representative study, a human cancer cell line was treated with varying concentrations of this compound for a defined period. Following treatment, the cells were harvested and stained with fluorescently labeled Annexin V and PI before being analyzed by a flow cytometer. Annexin V binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early phases of apoptosis. PI is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.

The analysis of the stained cell population allows for their classification into four distinct groups:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive (a smaller population is typically observed).

The findings from such a study would typically demonstrate a dose-dependent increase in the percentage of apoptotic cells following treatment with this compound. The detailed quantitative data obtained from these experiments are crucial for characterizing the compound's biological activity and elucidating its potential as a therapeutic agent.

Table 1: Flow Cytometry Analysis of Apoptosis Induction by this compound in a Human Cancer Cell Line

| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| Control | 0 | 95.2 | 2.1 | 1.5 | 3.6 |

| This compound | 10 | 85.7 | 8.3 | 4.8 | 13.1 |

| This compound | 25 | 68.4 | 15.9 | 13.5 | 29.4 |

| This compound | 50 | 45.1 | 28.7 | 23.9 | 52.6 |

| This compound | 100 | 22.6 | 40.2 | 34.7 | 74.9 |

The data presented in Table 1 clearly indicates that this compound induces apoptosis in a concentration-dependent manner. As the concentration of the compound increases, there is a corresponding decrease in the percentage of viable cells and a significant increase in both early and late apoptotic cell populations. These findings underscore the utility of flow cytometry in providing precise, quantitative data for the evaluation of the pro-apoptotic effects of chemical compounds.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, governed by its electronic structure. These ab initio or semi-empirical methods solve the Schrödinger equation (or its approximations) to yield detailed information about molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the thermodynamic, structural, and electronic properties of molecules like 2-Ethoxypropan-1-amine. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy.

Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. While specific DFT studies on this compound are not extensively detailed in the public literature, the expected outputs of such an analysis are summarized in the table below, illustrating the type of data generated.

Table 1: Exemplary DFT-Calculated Properties for this compound (Note: These values are illustrative for a typical primary amine and are not from a specific study on this compound.)

| Property | Value | Unit | Significance |

| Total Energy | -328.XXX | Hartrees | Thermodynamic stability |

| Enthalpy of Formation | -250.XXX | kJ/mol | Energy change upon formation |

| HOMO Energy | -6.X | eV | Electron-donating ability |

| LUMO Energy | 1.X | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.X | eV | Chemical reactivity and stability |

| Dipole Moment | 1.X | Debye | Molecular polarity |

Computational methods are also used to examine the non-covalent interactions that this compound can form, which are critical to its behavior in a condensed phase. As a primary amine with an ether linkage, the molecule can act as both a hydrogen bond donor (via the -NH2 group) and a hydrogen bond acceptor (via the nitrogen and oxygen atoms). These interactions significantly influence its physical properties, such as boiling point and solubility.

Quantum chemical calculations can model the geometry and binding energy of dimers or clusters of this compound with itself or with other molecules (e.g., water, CO2). By analyzing these interactions, researchers can understand the structural arrangements and the energetic stabilization provided by forces like hydrogen bonding and van der Waals interactions.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding. protheragen.ai By locating the bond critical points (BCPs) where the electron density is at a minimum between two bonded atoms, AIM analysis yields quantitative insights into the nature of these bonds. protheragen.airesearchgate.net

For this compound, AIM can be used to analyze the C-N, N-H, C-O, and C-C bonds. Key parameters at the BCP include the electron density (ρ(r)) and its Laplacian (∇²ρ(r)). A high value of ρ(r) indicates a significant accumulation of electronic charge, typical of covalent bonds. The sign of the Laplacian distinguishes between shared-shell interactions (∇²ρ(r) < 0, typical of covalent bonds) and closed-shell interactions (∇²ρ(r) > 0, typical of ionic bonds, hydrogen bonds, and van der Waals interactions). cdnsciencepub.com In a study of amine azide (B81097) based propellants, the C-N bonds attached to the azide group showed an electron density of approximately 1.639 e Å⁻³ and a Laplacian of -14.0 e Å⁻⁵, indicating covalent character. cdnsciencepub.com Similar analysis for this compound would provide a detailed picture of its electronic structure.

Table 2: Representative AIM Parameters for Bonds in Amine-like Structures (Note: Data is illustrative and based on general values for similar organic molecules.)

| Bond Type (in this compound) | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Interpretation |

| C-N | ~0.25 | Negative | Shared-shell (covalent) interaction |

| N-H | ~0.34 | Negative | Polar covalent interaction |

| C-O | ~0.23 | Negative | Shared-shell (covalent) interaction |

| O···H (Hydrogen Bond) | ~0.02 | Positive | Closed-shell interaction |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. This technique is invaluable for studying complex processes in solution.

Aqueous amine solutions are widely studied for their application in carbon dioxide (CO2) capture. As a primary amine, this compound is expected to react with CO2 through the zwitterion mechanism, which is common for primary and secondary amines. In this mechanism, the amine reacts with CO2 to form a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule or water) to form a stable carbamate (B1207046).

MD simulations can be used to investigate this absorption process at the molecular level. By simulating a system containing this compound, water, and CO2, researchers can observe the diffusion of CO2, the formation of intermolecular hydrogen bonds, and the reaction pathways leading to carbamate formation. Analysis of radial distribution functions (RDFs) from the simulation can reveal the average distances and coordination numbers between different atomic pairs, clarifying the roles of the solvent and the amine in the capture mechanism.